Advanced Chemical Profiling and Synthetic Utility of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS 871544-53-5)
Advanced Chemical Profiling and Synthetic Utility of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS 871544-53-5)
An In-Depth Technical Whitepaper on Scaffold Derivatization, Mechanistic Pathways, and Sourcing for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the identification and utilization of versatile, multi-functional building blocks are critical for accelerating structure-activity relationship (SAR) studies. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS 871544-53-5) represents a highly privileged scaffold derived from syringaldehyde. Featuring three orthogonal functional handles—an electrophilic aldehyde, a primary acetamide, and an electron-rich dimethoxyphenoxy core—this compound serves as an advanced intermediate for synthesizing CNS-active agents, antimicrobial analogs, and complex heterocyclic pharmacophores.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, downstream derivatization pathways, and supply chain considerations for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The structural architecture of CAS 871544-53-5 is strategically advantageous for medicinal chemistry. The central benzene ring is flanked by two methoxy groups at the 2- and 6-positions. These electron-donating groups (EDGs) significantly increase the electron density of the aromatic ring, providing steric shielding to the ether linkage while modulating the electrophilicity of the para-formyl group.
Quantitative chemical data is summarized in the table below, grounded by data from the[1] and commercial supplier specifications[2].
| Property | Value |
| Chemical Name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide |
| CAS Registry Number | 871544-53-5 |
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol |
| PubChem CID | 7131239 |
| SMILES String | COC1=CC(=CC(=C1OCC(=O)N)OC)C=O |
| Typical Commercial Purity | ≥ 95% (HPLC / NMR) |
| Physical Appearance | Solid (Off-white to pale yellow powder) |
Experimental Methodology: Synthesis & Validation
The synthesis of CAS 871544-53-5 relies on the highly selective
Causality & Mechanistic Logic
Syringaldehyde possesses a sterically hindered but highly nucleophilic phenoxide oxygen when deprotonated. Potassium carbonate (
Step-by-Step Synthesis Protocol (Self-Validating System)
-
Reagent Preparation: Charge an oven-dried, 250 mL round-bottom flask with syringaldehyde (1.0 equiv, 10 mmol) and anhydrous
(1.5 equiv, 15 mmol). -
Phenoxide Formation: Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.
-
Alkylation: Add 2-chloroacetamide (1.1 equiv, 11 mmol) portion-wise over 10 minutes to control any mild exotherm.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Logic: 80°C provides the optimal kinetic energy to drive the primary alkyl chloride displacement without inducing thermal degradation of the formyl group.
-
Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the highly UV-active starting material spot is consumed and a more polar product spot appears.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 250 mL of vigorously stirred crushed ice/water. Logic: The product is highly crystalline and insoluble in cold water, allowing for self-purification by precipitating out of the DMF/water matrix while leaving unreacted 2-chloroacetamide and inorganic salts in solution.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (
mL). -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to afford the target compound.
Downstream Derivatization Pathways
The true value of CAS 871544-53-5 lies in its orthogonal reactivity. The formyl group and the acetamide group can be selectively targeted without interfering with one another.
-
Pathway A: Reductive Amination. The aldehyde can be converted into benzylamine derivatives using primary amines and sodium cyanoborohydride (
). Logic: is a mild reducing agent that operates optimally at pH 5-6, selectively reducing the transient iminium ion without reducing the unreacted aldehyde directly to an alcohol. -
Pathway B: Knoevenagel Condensation. Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid analogs. Due to the electron-donating dimethoxy groups, the aldehyde is slightly deactivated, necessitating a strong amine catalyst (e.g., piperidine) and elevated temperatures.
-
Pathway C: Amide Dehydration. The primary acetamide can be dehydrated using
or Burgess reagent to yield a terminal nitrile, opening pathways to tetrazole synthesis.
Figure 1: Synthetic divergence of CAS 871544-53-5 into key medicinal chemistry pharmacophores.
Quality Control & Analytical Validation
For API intermediates, rigorous quality control is mandatory. The analytical workflow must validate both the structural integrity and the purity of the synthesized or procured batch.
-
HPLC Analysis: Utilized to confirm
purity. A standard C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA) is recommended[2]. -
NMR Spectroscopy (
and ): Critical for structural verification. The -NMR spectrum must show a distinct singlet at ppm (formyl proton), a singlet at ppm (aromatic protons), a singlet at ppm (ether methylene), and broad singlets at ppm (amide ). -
LC-MS: Confirms the molecular weight. The expected mass-to-charge ratio (
) is for the ion.
Figure 2: Quality control and validation workflow for CAS 871544-53-5 lot approval.
Supply Chain & Sourcing
When sourcing CAS 871544-53-5 for research or scale-up, selecting a verified vendor is crucial to avoid batch-to-batch variability caused by residual 2-chloroacetamide or unreacted syringaldehyde.
Leading chemical suppliers currently offering this compound include:
-
: Provides batches with standard 95% purity, accompanied by comprehensive QC reports including NMR, HPLC, and GC data[2].
-
: Lists the compound under catalog number BD00997084, catering to organic building block requirements for amide and ether synthesis[3].
For regulatory compliance and safety data, refer to the (CID 7131239), which aggregates depositor-supplied patent identifiers and chemical safety guidelines[1][4].
References
-
PubChem, National Center for Biotechnology Information. "2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide - Compound Summary." PubChem Database, Accessed February 2026.[Link]
Sources
- 1. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | C11H13NO5 | CID 7131239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:871544-53-5, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide-毕得医药 [bidepharm.com]
- 3. 24590-06-5|2-(2-Formylphenoxy)acetamide|BLD Pharm [bldpharm.com]
- 4. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | C11H13NO5 | CID 7131239 - PubChem [pubchem.ncbi.nlm.nih.gov]
